molecular formula C15H20O2 B14123367 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)-

1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)-

Cat. No.: B14123367
M. Wt: 232.32 g/mol
InChI Key: ARZYKJAHEDGIQS-LFYBBSHMSA-N
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Description

1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- is a complex organic compound with a unique structure that includes a benzoxacycloundecin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- typically involves multi-step organic reactions. The process often starts with the formation of the benzoxacycloundecin ring, followed by the introduction of the hydroxyl and methyl groups. Specific reagents and catalysts are used to control the stereochemistry and ensure the desired (4E) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different alcohols.

Scientific Research Applications

1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzoxacycloundecin ring system may also interact with cell membranes and other biological structures, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
  • 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7-hydroxy-3-methyl-14,16-bis(phenylmethoxy)-

Uniqueness

1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- is unique due to its specific ring structure and the presence of both hydroxyl and methyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(5E)-5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol

InChI

InChI=1S/C15H20O2/c1-12-5-3-2-4-6-13-11-14(16)7-8-15(13)17-10-9-12/h5,7-8,11,16H,2-4,6,9-10H2,1H3/b12-5+

InChI Key

ARZYKJAHEDGIQS-LFYBBSHMSA-N

Isomeric SMILES

C/C/1=C\CCCCC2=C(C=CC(=C2)O)OCC1

Canonical SMILES

CC1=CCCCCC2=C(C=CC(=C2)O)OCC1

Origin of Product

United States

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